molecular formula C14H20BrNO3 B8148582 tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate

tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate

Cat. No.: B8148582
M. Wt: 330.22 g/mol
InChI Key: VXLUXYWAAJMCDQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-bromo-2-methoxyphenyl substituent, and an ethyl linkage. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromine and methoxy substituents on the phenyl ring enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Its molecular formula is inferred as C₁₄H₁₉BrNO₃, with a molecular weight of ~344.2 g/mol.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-2-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(15)8-12(11)18-5/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUXYWAAJMCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Boc anhydride, 4-bromo-2-methoxyphenethylamine, base (e.g., NaHCO₃, K₂CO₃, or DIPEA).

  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Temperature : 0°C to room temperature (20–25°C).

  • Yield : 65–88% (depending on base and solvent).

Mechanism : The amine reacts with Boc anhydride in the presence of a base, forming the carbamate via nucleophilic acyl substitution. The methoxy and bromo groups remain inert under these conditions.

Example Protocol (adapted from):

  • Dissolve 4-bromo-2-methoxyphenethylamine (10 mmol) in DCM (30 mL).

  • Add Boc anhydride (12 mmol) and DIPEA (15 mmol) dropwise at 0°C.

  • Stir at room temperature for 4–16 hours.

  • Wash with water, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (hexane/ethyl acetate).

Key Data :

ParameterValueSource
Yield84%
Purity (HPLC)>95%
Reaction Time4–16 h

Bromination of tert-Butyl (1-(2-methoxyphenyl)ethyl)carbamate

For cases where the bromo group is introduced post-Boc protection, electrophilic bromination is employed. This method is critical when the precursor amine lacks the bromo substituent.

Bromination Strategies

  • Reagents : N-Bromosuccinimide (NBS), Br₂, or 1,3-dibromo-5,5-dimethylhydantoin.

  • Catalyst/Base : Calcium oxide (CaO), FeCl₃, or Lewis acids.

  • Solvent : Dichloromethane, THF, or cyclopentyl methyl ether (CPME).

Example Protocol (adapted from):

  • Dissolve tert-butyl (1-(2-methoxyphenyl)ethyl)carbamate (10 mmol) in CPME (50 mL).

  • Add NBS (12 mmol) and CaO (15 mmol).

  • Reflux at 40–50°C for 6–12 hours.

  • Quench with Na₂S₂O₃, extract with DCM, and concentrate.

  • Purify via recrystallization (ethanol/water).

Regioselectivity : The methoxy group directs bromination to the para position, yielding the 4-bromo derivative.

Key Data :

ParameterValueSource
Yield70–75%
Selectivity>90% para-bromination

Asymmetric Synthesis for Chiral Control

The (1S) configuration is critical for pharmaceutical relevance. Asymmetric methods include chiral resolution or catalytic enantioselective synthesis.

Chiral Resolution via Diastereomeric Salts

  • Reagents : Chiral acids (e.g., tartaric acid, camphorsulfonic acid).

  • Solvent : Ethanol or ethyl acetate.

Protocol (adapted from):

  • React racemic tert-butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate with L-tartaric acid in ethanol.

  • Crystallize the diastereomeric salt.

  • Neutralize with NaHCO₃ to isolate the (S)-enantiomer.

Key Data :

ParameterValueSource
Enantiomeric Excess98–99% ee
Yield40–50% per cycle

Catalytic Asymmetric Hydrogenation

  • Catalyst : Pd/C or Ru-BINAP complexes.

  • Substrate : Enamine or ketone precursor.

Example : Hydrogenate tert-butyl (1-(4-bromo-2-methoxyphenyl)vinyl)carbamate using Ru-(S)-BINAP to achieve >95% ee.

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura coupling can introduce the bromo or methoxy groups post-Boc protection, though this is less common.

Example :

  • Prepare tert-butyl (1-(2-methoxyphenyl)ethyl)carbamate.

  • Perform Pd-catalyzed coupling with bromophenylboronic acid.

Limitation : Low efficiency due to steric hindrance from the Boc group.

Scalability and Industrial Considerations

Industrial protocols emphasize cost-effectiveness and minimal purification:

  • Continuous Flow Synthesis : Reduces reaction time and improves yield.

  • Solvent Recycling : Use of CPME or toluene, which are easily recovered.

  • Catalyst Recovery : Magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@MCM-41) for Boc protection.

Case Study : A pilot-scale synthesis achieved 80% yield using Fe₃O₄@MCM-41 nanocatalysts, reducing waste by 30% .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The methoxy group can participate in oxidation reactions, while the carbamate group can be reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:
tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form phenolic derivatives or reduction to yield amines, making it versatile for synthesizing complex molecules.

Medicinal Chemistry

Pharmaceutical Development:
The carbamate functional group is often modified to create prodrugs that release active pharmaceutical ingredients upon metabolic activation. This property is particularly useful in drug design, where controlled release is desired.

Biological Activity:
Research indicates that compounds with similar structures may exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities. The presence of bromine and methoxy groups suggests potential interactions with biological targets, influencing enzyme activity or receptor binding .

Biological Research

Enzyme Modulation:
In biological studies, this compound has been utilized to investigate the effects of carbamate derivatives on enzyme activity and protein interactions. It can act as an inhibitor or modulator of specific enzymes, providing insights into biochemical pathways .

Case Studies:
Several studies have highlighted the compound's role in understanding enzyme inhibition mechanisms. For instance, its interaction with specific enzymes can elucidate pathways involved in disease processes, aiding in the development of targeted therapies .

Industrial Applications

Agrochemicals and Specialty Chemicals:
In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable as a stabilizer or additive in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • tert-Butyl N-((4-Bromo-2-methoxyphenyl)methyl)carbamate (41c): Differs by a benzyl linkage instead of an ethyl group. However, the benzyl group may lower solubility compared to the ethyl analog .
  • (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate :
    The bromine is at the 5-position rather than 3. This positional isomerism alters electronic properties, with the 4-bromo derivative exhibiting stronger electron-withdrawing effects due to proximity to the methoxy group, impacting reactivity in aromatic substitutions .

Halogen and Functional Group Variations

  • (R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate: Contains bromine and chlorine at positions 2 and 4. The dual halogens enhance electrophilicity, making this compound more reactive in palladium-catalyzed couplings than the monobromo target compound. However, steric effects may reduce yields in crowded reaction environments .
  • tert-Butyl (1-(4-bromophenyl)ethyl)carbamate :
    Lacks the 2-methoxy group. The absence of methoxy diminishes electron-donating resonance effects, reducing the phenyl ring's activation toward electrophilic attack. This compound is less versatile in synthesizing oxygen-containing heterocycles compared to the target .

Heterocyclic Analogs

  • (S)-tert-Butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate :
    Replaces the phenyl ring with a bromoimidazole core. This modification shifts the compound’s application toward kinase inhibition or nucleic acid targeting, leveraging the imidazole’s hydrogen-bonding capability. The molecular weight increases to 290.16 g/mol, and predicted solubility decreases due to the heterocycle’s polarity .

Biological Activity

Introduction

tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological mechanisms, its interactions with various molecular targets, and its applications in scientific research and industry.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a 4-bromo-2-methoxyphenyl group. Its molecular formula is C12H16BrNO3C_{12}H_{16}BrNO_3, with a molecular weight of 302.16 g/mol. The presence of the bromine and methoxy substituents on the phenyl ring significantly influences its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆BrNO₃
Molecular Weight302.16 g/mol
CAS Number262433-01-2
Purity>95%
Storage ConditionsSealed, 2-8°C

Biological Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial in understanding how the compound can influence various biochemical pathways.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. The bromine and methoxy groups enhance binding affinity, making the compound a valuable tool for studying enzyme kinetics and inhibition mechanisms .

Case Studies

  • Anticancer Activity : A study explored the potential anticancer properties of carbamate derivatives, including this compound. The compound demonstrated significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition Studies : In a series of experiments, researchers assessed the impact of this compound on specific enzyme activities. The results indicated that it effectively inhibited target enzymes, providing insights into its role as a biochemical modulator .
  • Neuroprotective Effects : Preliminary studies have suggested that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity
Anticancer PropertiesInhibits cancer cell proliferation
NeuroprotectionReduces oxidative stress in neurons

Applications in Research and Industry

The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing enzyme inhibitors and receptor modulators, which are critical in drug discovery processes.

Industrial Uses

In industrial applications, this compound is utilized for producing specialty chemicals and materials with specific functional properties. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, further enhances its utility in synthetic organic chemistry .

This compound represents a promising compound in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Ongoing research will likely uncover additional therapeutic benefits and broaden its applicability in various scientific fields.

Q & A

Q. What are the standard synthetic protocols for tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a primary amine intermediate. A common route involves nucleophilic substitution of a brominated aromatic precursor followed by reductive amination (e.g., NaBH₃CN-mediated reduction). For example:

Step 1 : Bromination of 2-methoxyphenethylamine at the 4-position using NBS (N-bromosuccinimide) under radical initiation .

Step 2 : Reaction with tert-butyl chloroformate in dichloromethane (DCM) with a base like triethylamine (TEA) .
Key Optimization : Use anhydrous conditions to prevent hydrolysis of the carbamate group. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Reaction Parameter Typical Conditions
SolventDCM or THF
Temperature0–25°C
CatalystTEA or DMAP
Yield60–85%

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : The methoxy group (δ ~3.8 ppm in 1H NMR) and tert-butyl group (δ ~1.4 ppm for CH₃; δ ~28 ppm in 13C NMR) are diagnostic. The aromatic protons (4-bromo-2-methoxy) appear as a doublet of doublets (δ ~7.2–7.5 ppm) .

  • Mass Spectrometry : Expected [M+H]⁺ peak at m/z 331.22 (C₁₄H₂₀BrNO₃⁺) .

  • IR : Strong carbonyl stretch (~1690–1710 cm⁻¹) for the carbamate group .

    Spectrum Key Peaks
    1H NMRδ 1.4 (s, 9H), 3.8 (s, 3H), 7.2–7.5 (m, 3H)
    13C NMRδ 28.1 (C(CH₃)₃), 55.8 (OCH₃), 155.2 (C=O)

Advanced Research Questions

Q. How can enantiomers of this compound be resolved and analyzed?

  • Methodological Answer : Chiral resolution is critical for stereospecific applications (e.g., pharmaceutical intermediates).
  • Chiral HPLC : Use a Chiralpak® IA/IB column with hexane:isopropanol (90:10) to separate enantiomers (retention times vary by configuration) .

  • X-ray Crystallography : Employ SHELXL for refinement of crystal structures. For example, hydrogen bonding between the carbamate oxygen and adjacent methoxy groups stabilizes specific conformations .

    Crystallographic Data Values
    Space groupP2₁2₁2₁
    R-factor (SHELXL refinement)<0.05
    Hydrogen bond length (O···H)2.8–3.0 Å

Q. How to address conflicting spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from residual solvents, tautomerism, or polymorphic forms.

TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to confirm purity .

Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by analyzing spectra at 25°C vs. −40°C .

Powder XRD : Compare diffraction patterns to rule out polymorphism .

Q. What are the stability profiles of this compound under acidic/basic conditions?

  • Methodological Answer : The carbamate group is prone to hydrolysis.
  • Acidic Conditions (pH <3) : Rapid cleavage of the tert-butyl group, releasing CO₂ and forming the corresponding amine hydrochloride .

  • Basic Conditions (pH >10) : Slower hydrolysis, yielding the amine and tert-butanol.

    Condition Degradation Rate (k, h⁻¹)
    0.1M HCl0.12
    0.1M NaOH0.04

Method Optimization & Data Analysis

Q. How to optimize reaction yields using Design of Experiments (DoE)?

  • Methodological Answer : Use a factorial design to evaluate variables:
  • Factors : Solvent polarity, temperature, catalyst loading.
  • Response Surface : Maximize yield while minimizing byproducts (e.g., hydrolyzed carbamate).
    Example findings from similar carbamate syntheses :
  • Optimal TEA loading: 1.2 equivalents.
  • Solvent polarity index >4.0 (e.g., THF) improves solubility.

Q. What computational methods predict reactivity trends for brominated intermediates?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model the electronic effects of the 4-bromo substituent:
  • Electrophilicity : The bromine atom increases the aryl ring’s electrophilicity, directing subsequent substitutions to the 2-position .
  • Activation Energy : ~25 kcal/mol for the amination step .

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